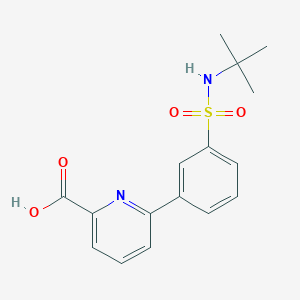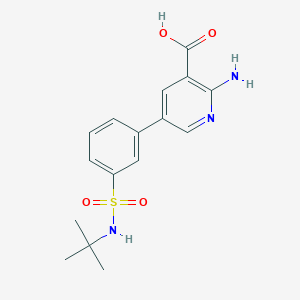
2-Amino-5-(3-t-butylsulfamoylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(3-t-butylsulfamoylphenyl)nicotinic acid, commonly referred to as 2-Amino-5-TBS-Niacin, is an organic compound with a 95% purity grade. It is a derivative of nicotinic acid, or vitamin B3, and is a member of the aminobenzoic acid family. This compound is used in a variety of scientific research applications due to its ability to interact with various biological systems.
科学研究应用
2-Amino-5-TBS-Niacin has a wide range of scientific research applications. It has been used to study the effects of vitamin B3 on cell growth, metabolism, and gene expression. It has also been used to explore the role of nicotinic acid in the regulation of lipid metabolism and to study the effects of nicotinic acid on the cardiovascular system. Additionally, this compound has been used to study the effects of nicotinic acid on the nervous system, as well as to investigate the role of nicotinic acid in the development of cancer.
作用机制
2-Amino-5-TBS-Niacin works by interacting with various biological systems. It has been shown to interact with the enzyme lipoprotein lipase, which is responsible for the breakdown of triglycerides. Additionally, it has been shown to interact with the enzyme adenosine monophosphate-activated protein kinase (AMPK), which is involved in the regulation of energy metabolism. It also interacts with the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids.
Biochemical and Physiological Effects
2-Amino-5-TBS-Niacin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme lipoprotein lipase and thus reduce the breakdown of triglycerides. Additionally, it has been shown to activate the enzyme AMPK, which is involved in the regulation of energy metabolism. It has also been shown to inhibit the enzyme acetyl-CoA carboxylase and thus reduce the synthesis of fatty acids. Furthermore, it has been shown to increase the production of nitric oxide, which can have beneficial effects on the cardiovascular system.
实验室实验的优点和局限性
2-Amino-5-TBS-Niacin has several advantages and limitations for lab experiments. One advantage is that it is a relatively pure compound with a 95% purity grade. This makes it ideal for use in scientific research applications, as it is less likely to be contaminated with impurities. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, this compound has some limitations as well. For example, it is not as stable as some other compounds, which can make it difficult to store for long periods of time. Additionally, it can be toxic in large doses, which can be a limitation for lab experiments.
未来方向
There are several potential future directions for 2-Amino-5-TBS-Niacin. One potential future direction is to explore the effects of this compound on other biological systems, such as the immune system or the endocrine system. Additionally, further research could be conducted to investigate the effects of this compound on the development of cancer, as well as its potential use as an anti-cancer drug. Furthermore, further research could be conducted to explore the effects of this compound on the cardiovascular system, as well as its potential use as a treatment for cardiovascular diseases. Finally, further research could be conducted to explore the effects of this compound on the nervous system, as well as its potential use as a treatment for neurological disorders.
合成方法
2-Amino-5-TBS-Niacin can be synthesized in a two-step process involving the coupling of two compounds, 3-t-butylsulfamoylphenylacetic acid and nicotinic acid. First, the reaction of nicotinic acid with 3-t-butylsulfamoylphenylacetic acid in the presence of a base catalyst results in the formation of the intermediate compound, 2-amino-5-t-butylsulfamoylphenylacetic acid. This intermediate is then reacted with an acid catalyst to produce 2-Amino-5-TBS-Niacin.
属性
IUPAC Name |
2-amino-5-[3-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2,3)19-24(22,23)12-6-4-5-10(7-12)11-8-13(15(20)21)14(17)18-9-11/h4-9,19H,1-3H3,(H2,17,18)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQXGFAEXAMOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395270.png)
![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395290.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395295.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395302.png)

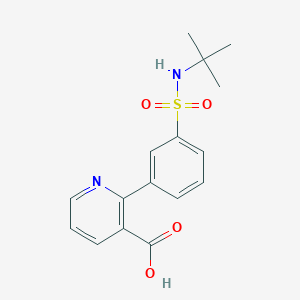
![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)
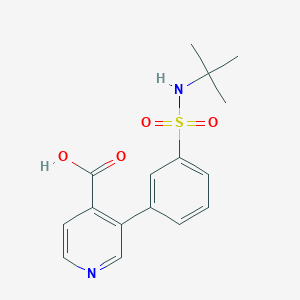
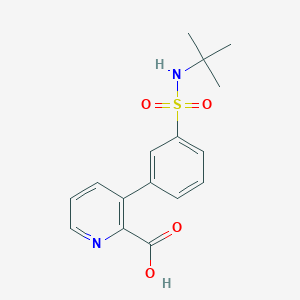
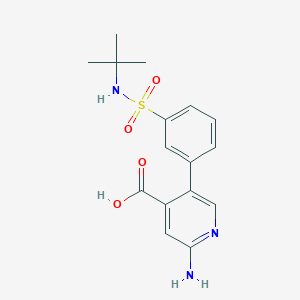
![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)
